molecular formula Cl2CuH2O B088998 Cupric chloride hydrate CAS No. 13468-85-4

Cupric chloride hydrate

Cat. No. B088998
CAS RN: 13468-85-4
M. Wt: 152.46 g/mol
InChI Key: VWYGTDAUKWEPCZ-UHFFFAOYSA-L
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Description

Cupric chloride hydrate, also known as Copper (II) chloride dihydrate, is an inorganic compound with the chemical formula CuCl2 · 2H2O . The anhydrous form appears as a yellowish-brown powder, while the dihydrate form appears as a green crystalline solid .


Molecular Structure Analysis

Cupric chloride hydrate has a molecular weight of 170.48 . The structure of the compound is orthorhombic for the dihydrate form .


Chemical Reactions Analysis

The hydrolysis of Copper (II) chloride is the water splitting process in the copper–chlorine thermochemical hydrogen production cycle . A simultaneous differential scanning calorimetry and thermogravimetric analysis (DSC/TG) technique is used to determine the transitional temperature and kinetics of the thermal decomposition of CuCl2 .


Physical And Chemical Properties Analysis

Cupric chloride hydrate is a blue-green solid . It has a density of 2.51 g/cm3 for the dihydrate form . It is soluble in water, with a solubility of 75.7 g/100 mL at 25 °C . The compound has a high melting point, with the dehydration of the dihydrate occurring at 100 °C .

Scientific Research Applications

  • Determining Hydrate Formulas : Barlag and Nyasulu (2011) used cupric chloride dihydrate to determine the empirical formulas of cupric hydrates through absorbance measurements in aqueous solutions, demonstrating its utility in educational and analytical chemistry contexts (Barlag & Nyasulu, 2011).

  • Studying Effects on Crystal Growth : Shibata et al. (2000) explored how diabetic human blood affects the morphology of cupric chloride dendrites grown from aqueous solutions. This study provides insights into the interactions between biological materials and inorganic crystal growth (Shibata et al., 2000).

  • Chemical Reactions with Organometallic Compounds : Thompson (1976) investigated the reaction of tricarbonylcyclohexadieneiron complexes with ethanolic cupric chloride, highlighting its role in organometallic chemistry (Thompson, 1976).

  • Recovering Cupric Chloride from Spent Solutions : Basir (2003) demonstrated a mechanism for recovering cupric chloride salts from spent etchant solutions used in the printing circuits industry, indicating its relevance in recycling and environmental chemistry (Basir, 2003).

  • Thermochemical Energy Storage : Al-Abbasi et al. (2017) modeled the use of salt hydrates, including cupric sulfate hydrate, in thermal energy storage, suggesting potential applications in energy systems (Al-Abbasi et al., 2017).

  • Conversion in Organic Chemistry : Cardinale et al. (2010) reported the conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones using hydrated ferric chloride and cupric chloride, showcasing its role in organic synthesis (Cardinale et al., 2010).

  • Synthesizing Carbonyl Compounds : Jing (2012) described a green method for synthesizing carbonyl compounds by hydrolyzing hydrazones with cupric chloride dihydrate, indicating its utility in green chemistry applications (Jing, 2012).

  • Gas Phase Stability of Hydrated Ions : Stone and Vukomanovic (2001) used electrospray ionization to study the stability of cupric ion hydrates in the gas phase, contributing to our understanding of ion solvation and stability (Stone & Vukomanovic, 2001).

  • Redox Potential in Solutions : Lundström et al. (2009) examined the redox potential characteristics of cupric chloride solutions, providing insights into the redox chemistry of copper in solution (Lundström et al., 2009).

  • Leaching of Copper Minerals : Lundström et al. (2005) studied the leaching of chalcopyrite in cupric chloride solution, relevant to the field of hydrometallurgy and copper extraction (Lundström et al., 2005).

Safety and Hazards

Cupric chloride hydrate can cause coughing and sneezing when inhaled, and pain and vomiting when ingested . Contact with the solid can cause severe eye surface injury and skin irritation . It is also harmful if swallowed and causes skin and serious eye irritation .

properties

IUPAC Name

dichlorocopper;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYGTDAUKWEPCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2CuH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cupric chloride hydrate

CAS RN

10125-13-0
Record name Copper chloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10125-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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